3-Ethoxythiophene-2-carboxylic acid
Overview
Description
3-Ethoxythiophene-2-carboxylic acid is a chemical compound related to the thiophene family, which is characterized by a sulfur-containing five-membered heterocyclic ring. The ethoxy group at the 3-position and the carboxylic acid group at the 2-position are indicative of modifications that can alter the physical, chemical, and electronic properties of the thiophene ring.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in various studies. For instance, 3-carboalkoxy-2,3-dihydrothiophenes can be synthesized by Birch reduction of thiophene-3-carboxylic acid or by deconjugation of 2,5-dihydrothiophene-3-carboxylic acid, which can further undergo cycloaddition reactions to produce compounds of interest as potential β-lactamase inhibitors . Additionally, ethyl 3-aminothiophene-2-carboxylate can be synthesized from mercaptoacetic acid and 2-chloroacrylonitrile, indicating that functionalized thiophenes can be obtained through multi-step synthetic procedures .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, as seen in the case of diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate, where the ethylene group is disordered and the carbonyl groups are coplanar with the thiophene ring . This suggests that 3-ethoxythiophene-2-carboxylic acid would also exhibit a planar structure around the thiophene ring, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions. For example, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can react with alcohols to yield thiophene-2,4-diols, which can be further transformed into other compounds such as 3,5-dialkoxythiophene-2-carboxylic acids . These reactions demonstrate the versatility of thiophene derivatives in chemical synthesis and the potential for creating a wide range of functionalized molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their functional groups. Polythiophenes with ester groups, for example, exhibit red-orange and red fluorescence, and their properties can be characterized using various spectroscopic techniques . The presence of electron-withdrawing groups, such as the carboxylate in 3-ethoxythiophene-2-carboxylic acid, would likely affect the electronic properties and solubility of the compound.
Scientific Research Applications
1. Synthesis and Characterization of Functionalized Polyterthiophenes
3-Ethoxythiophene-2-carboxylic acid derivatives are used in the synthesis of functionalized polyterthiophenes. These polymers show increased conductivity even in a fully oxidized state and exhibit fast electrochromic switching, making them valuable in various electronic applications (Lee, Shim, & Shin, 2002).
2. Solar Cell Performance Enhancement
Derivatives of 3-Ethoxythiophene-2-carboxylic acid, like TTCA, have been studied for their role in enhancing the performance of solar cells. These compounds show strong binding to TiO2 surfaces, which is crucial for improving the efficiency of photovoltaic cells (Yoon et al., 2011).
3. Directed Decarboxylative C-H Arylation of Thiophenes
The compound is employed in the rhodium(III)-catalyzed decarboxylative C-H/C-H cross-coupling of carboxylic acids with thiophenes. This method facilitates the creation of biaryl scaffolds, providing a streamlined route to synthesize complex organic structures (Zhang, Zhao, Zhang, & Su, 2015).
4. Electrocatalyst Support Material in Fuel Cells
Copolymers based on similar derivatives are used as support materials in electrocatalysts for methanol oxidation in fuel cells. These materials display excellent catalytic activity and offer potential in energy conversion applications (Wu, Kuo, Chen, & Chang, 2015).
5. Fluorescent Sensor for Protein Detection
Certain terthiophene carboxylic derivatives are utilized as fluorescent biosensors for protein analysis. These compounds' emission properties are influenced by solvent polarity and pH, and they exhibit enhanced emission upon binding to specific proteins (Hu, Xia, & Elioff, 2016).
6. Corrosion Resistance in Industrial Applications
Polymer coatings derived from 3-Ethoxythiophene-2-carboxylic acid and its analogs on stainless steel enhance corrosion protection efficiency, making them suitable for industrial applications in corrosive environments (Gopi, Karthikeyan, Kavitha, & Surendiran, 2015).
Safety And Hazards
properties
IUPAC Name |
3-ethoxythiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKDCOINUAYGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380606 | |
Record name | 3-ethoxythiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxythiophene-2-carboxylic acid | |
CAS RN |
139926-23-1 | |
Record name | 3-ethoxythiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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